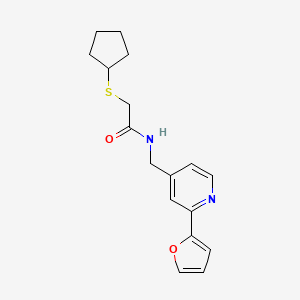
2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide” appears to be an organic compound, based on its formula. It contains functional groups such as amide, thioether, furan, and pyridine, which could influence its properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired yield, cost, safety, and other factors.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the pyridine group could act as a base or a nucleophile.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties.Scientific Research Applications
Synthesis and Biological Activities
A series of polysubstituted pyridine derivatives have been designed and synthesized, demonstrating certain fungicidal and herbicidal activities. These compounds, including derivatives similar to 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, were prepared through synthetic routes and their structures confirmed by analytical methods. Preliminary bioassays indicate the potential of these compounds in agricultural bioactivity (Li Zheng & W. Su, 2005).
Chemical Properties and Synthesis Routes
Research on the pyrolysis of N-acetylglucosamine has identified a range of nitrogen-containing compounds, including acetamidofurans and acetamidopyrones, highlighting the diverse chemical properties and potential applications of acetamide derivatives in chemical synthesis and analysis (R. Franich, S. J. Goodin, & A. Wilkins, 1984).
Conformational Analysis for Agonist Development
A study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on their conformational analysis, has contributed to the development of potent opioid kappa agonists. This research highlights the importance of structural analysis in designing compounds with specific biological activities (G. Costello et al., 1991).
Pharmacological Characterization
Another study characterized a novel κ-opioid receptor antagonist, providing insights into the receptor binding affinity and selectivity of similar compounds. This research is pivotal for understanding the pharmacological actions of these chemical entities (S. Grimwood et al., 2011).
Antioxidative Activity of Heterocyclic Compounds
Heterocyclic compounds found in coffee volatiles, which include furans and pyrroles, have been examined for their antioxidative activity. This study underscores the potential health benefits and chemical applications of such compounds (Kenichi Yanagimoto et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on determining its basic properties and potential uses.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you may need to consult a specialist or perform laboratory experiments.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROORYXVWJFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)
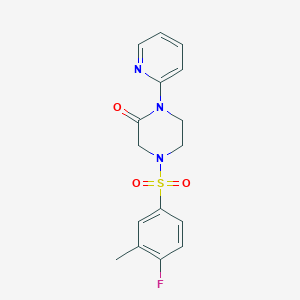
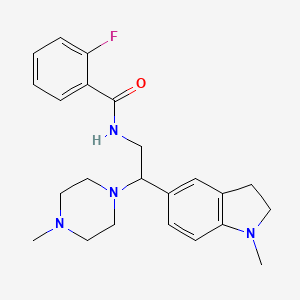
![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
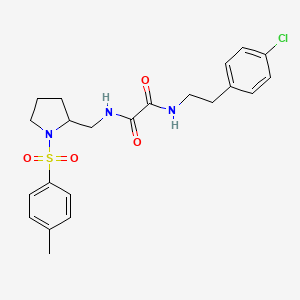
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)
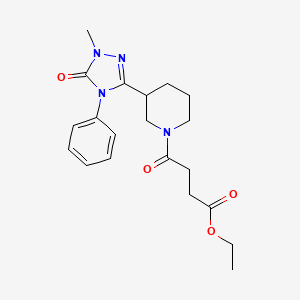
![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)